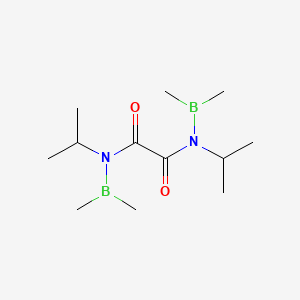
N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide is a complex organic compound that features boron and nitrogen atoms in its structure
Méthodes De Préparation
The synthesis of N1,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide typically involves the reaction of ethanediamide with dimethylborane and isopropyl groups under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form boron-containing oxides.
Reduction: It can be reduced to form simpler boron-nitrogen compounds.
Substitution: The dimethylboranyl and isopropyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other boron-containing compounds.
Biology: It may be used in the study of boron-nitrogen interactions in biological systems.
Industry: Used in the production of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N1,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide involves its interaction with molecular targets through boron-nitrogen bonds. These interactions can influence various chemical pathways, leading to the formation of new compounds or the modification of existing ones. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide can be compared with other boron-nitrogen compounds such as:
This compound: Similar in structure but with different substituents.
This compound: Another boron-nitrogen compound with unique properties
Propriétés
Numéro CAS |
91325-50-7 |
|---|---|
Formule moléculaire |
C12H26B2N2O2 |
Poids moléculaire |
252.0 g/mol |
Nom IUPAC |
N,N'-bis(dimethylboranyl)-N,N'-di(propan-2-yl)oxamide |
InChI |
InChI=1S/C12H26B2N2O2/c1-9(2)15(13(5)6)11(17)12(18)16(10(3)4)14(7)8/h9-10H,1-8H3 |
Clé InChI |
DESJCNFAGBYTMX-UHFFFAOYSA-N |
SMILES canonique |
B(C)(C)N(C(C)C)C(=O)C(=O)N(B(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/structure/B14352125.png)
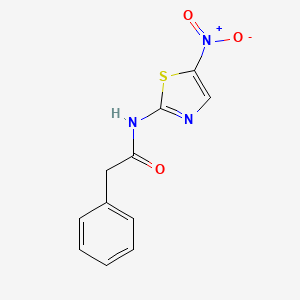
![4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline](/img/structure/B14352130.png)
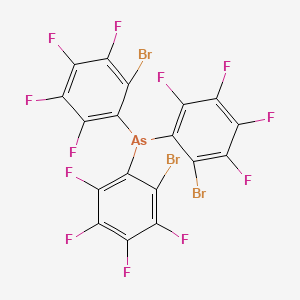



![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
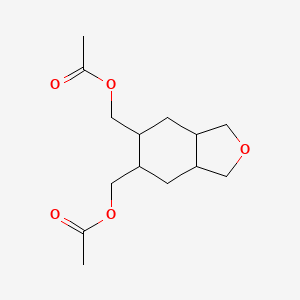
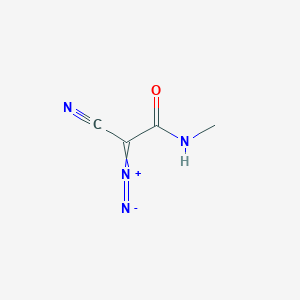
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
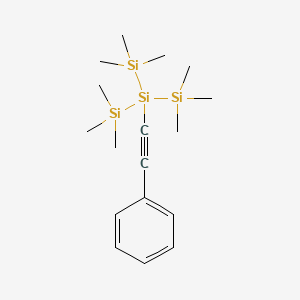
![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
